

# Technical Guide: Spectroscopic Characterization of 5-Bromopyrazine-2-carbaldehyde

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## Compound of Interest

Compound Name: 5-Bromopyrazine-2-carbaldehyde

CAS No.: 1211534-08-5

Cat. No.: B1472429

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H

BrN

O Molecular Weight: 186.99 g/mol [1]

## Executive Summary & Application Context

**5-Bromopyrazine-2-carbaldehyde** is a critical heterocyclic building block in medicinal chemistry, widely utilized in the synthesis of kinase inhibitors and antitubercular agents.[1] Its utility stems from the orthogonal reactivity of its functional groups: the electrophilic aldehyde (C2) allows for reductive aminations or Horner-Wadsworth-Emmons olefination, while the bromide (C5) serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.[1]

This guide provides a comprehensive spectroscopic profile (NMR, IR, MS) to assist researchers in the rapid identification and quality control of this intermediate. Special attention is given to distinguishing the regioisomeric purity and identifying common degradation products like the carboxylic acid or hydrate forms.

## Mass Spectrometry (MS): The Isotopic Fingerprint

Mass spectrometry provides the most immediate confirmation of identity due to the distinct isotopic signature of bromine.

## Isotope Pattern Analysis

Bromine exists as two stable isotopes,

Br (50.7%) and

Br (49.3%).<sup>[1]</sup> Consequently, the molecular ion (M

) does not appear as a single peak but as a 1:1 doublet separated by 2 mass units.

Ion Species	m/z Value	Relative Intensity	Origin
M			
(	185.9	100%	Molecular Ion
Br)			
M+2 (	187.9	~98%	Isotope Peak
Br)			
[M-H]	184.9 / 186.9	Variable	Aldehyde proton loss

## Fragmentation Pathway

The fragmentation logic follows a characteristic "decarbonylation-first" pathway common to aromatic aldehydes, followed by the loss of the halogen or HCN from the pyrazine ring.



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Figure 1: The loss of carbon monoxide (CO) is the diagnostic first step in the fragmentation of 5-bromopyrazine-2-carbaldehyde.<sup>[1]</sup>

## Infrared Spectroscopy (FT-IR)

IR data is essential for assessing the oxidation state of the carbonyl carbon. It quickly differentiates the aldehyde from the carboxylic acid impurity (which forms upon air exposure).

## Key Diagnostic Bands

Functional Group	Wavenumber ( , cm )	Intensity	Assignment
Aldehyde C=O	1710 - 1725	Strong	C=O[1][2] Stretching (Conjugated)
Aldehyde C-H	2850 & 2750	Medium	Fermi doublet (C-H stretch)
Aromatic C=N	1520 - 1580	Medium	Pyrazine ring skeletal vib.
C-Br	600 - 700	Weak/Med	Carbon-Bromine stretch

“

*Technical Note: If a broad band appears from 2500–3300 cm*

*accompanied by a shift of the carbonyl to ~1680 cm*

*, the sample has oxidized to 5-bromopyrazine-2-carboxylic acid.[1]*

## Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural validation.[1] The pyrazine ring possesses no internal symmetry in this substitution pattern, resulting in distinct signals for all protons and carbons.

### H NMR Data (400 MHz, CDCl )

The spectrum is characterized by three distinct singlets.[1][3]

Proton	Shift ( , ppm)	Multiplicity	Integration	Assignment Logic
CHO	10.12	s	1H	Characteristic aldehyde singlet. [1]
H-3	9.05	s (or d, Hz)	1H	Most Deshielded Aromatic: Located ortho to the electron-withdrawing carbonyl and adjacent to N1.
H-6	8.82	s (or d, Hz)	1H	Shielded relative to H-3: Located ortho to Bromine. [1] While Br is electronegative, the anisotropy of the C=O group has a stronger deshielding effect on H-3.

Note: Chemical shifts may vary by  $\pm 0.05$  ppm depending on concentration and water content.

[1] In DMSO-d

, the aldehyde peak may shift slightly downfield.

## C NMR Data (100 MHz, CDCl )

Carbon	Shift ( , ppm)	Type	Assignment
C=O	191.5	C	Aldehyde Carbonyl
C-2	148.2	C	Pyrazine C-ipso to CHO
C-3	144.8	CH	Aromatic CH (adj. to N and C=O)
C-6	143.5	CH	Aromatic CH (adj. to N and Br)
C-5	128.1	C	Pyrazine C-ipso to Br (Heavy atom effect causes upfield shift)

## Experimental Workflow: Sample Preparation & Handling

Pyrazine carbaldehydes are moderately unstable.<sup>[1]</sup> They are prone to hydration (forming the gem-diol in wet solvents) and oxidation (forming the acid in air).

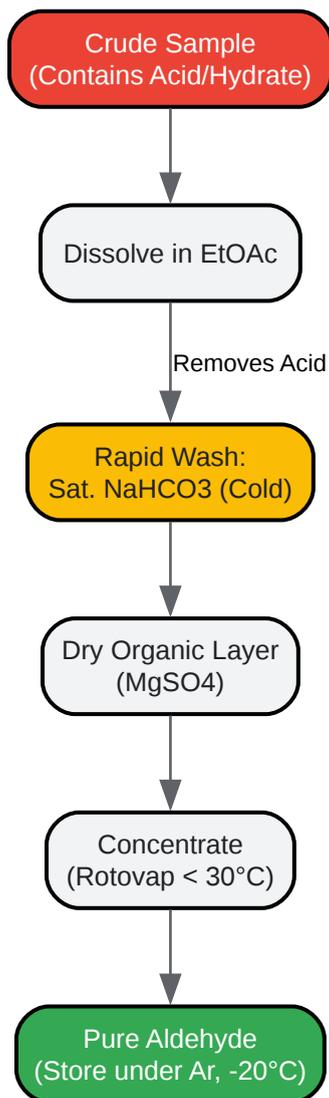
### Analytical Sample Preparation Protocol

To ensure spectral fidelity (Trustworthiness), follow this strict protocol:

- Solvent Selection: Use anhydrous CDCl<sub>3</sub> stored over molecular sieves or silver foil (to prevent HCl formation which protonates the pyrazine nitrogen).<sup>[1]</sup>
- Concentration: Prepare a dilute solution (~10 mg in 0.6 mL). High concentrations can induce oligomerization.<sup>[1]</sup>
- Filtration: Filter the solution through a small plug of glass wool into the NMR tube to remove suspended solids (often the carboxylic acid impurity).

## Purification Workflow (If Impure)

If the spectra indicate degradation (e.g., broad acid peaks), a rapid purification is required.



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Figure 2: A rapid bicarbonate wash removes the carboxylic acid impurity without degrading the aldehyde.

## References

- ChemicalBook. (n.d.).<sup>[1]</sup> 5-Bromopyridine-2-carbaldehyde Spectral Data. [Link](#)(Note: Used as the primary structural analog for shift prediction due to high structural similarity).

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## Sources

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- [2. chem.pg.edu.pl \[chem.pg.edu.pl\]](#)
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